N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(2-(3,5-Dimethylphenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core linked to a substituted phenoxyethyl group. Its structure combines a 4-methyl-6-oxopyrimidinyl moiety with a 3,5-dimethylphenoxyethyl acetamide side chain, making it a candidate for structure-activity relationship (SAR) studies among related compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-6-13(2)8-15(7-12)23-5-4-18-16(21)10-20-11-19-14(3)9-17(20)22/h6-9,11H,4-5,10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWHZOCKTNOQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CN2C=NC(=CC2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Preliminary tests suggest efficacy against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets in cells. Potential mechanisms include:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways, leading to reduced cell growth and proliferation.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Antibacterial Mechanisms : The antimicrobial effects might stem from interference with bacterial cell wall synthesis or metabolic functions.
Antitumor Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF7 | 20.5 |
| A549 | 12.8 |
This data indicates a promising potential for further development as an anticancer agent.
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, warranting further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The target compound shares a common pyrimidinone-acetamide scaffold with several analogs (Table 1). Key variations include:
- Aromatic substituents: The 3,5-dimethylphenoxy group distinguishes it from compounds like 5.6 (2,3-dichlorophenyl) and 5.15 (4-phenoxy-phenyl) .
- Side-chain modifications: Unlike 5.12 (benzyl-substituted) or oxadixyl (2-oxo-3-oxazolidinyl), the target compound employs a phenoxyethyl chain, influencing steric and electronic properties .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : The dichlorophenyl analog (5.6 ) exhibits the highest melting point (230–232°C), attributed to stronger intermolecular forces from electron-withdrawing Cl substituents. In contrast, benzyl-substituted 5.12 melts at 196–198°C, reflecting reduced polarity .
- NMR Trends: Aromatic proton shifts vary with substituents (e.g., 7.82 ppm for 5.6 vs. 7.05 ppm for 5.12), while pyrimidinone CH-5 protons resonate near 6.0 ppm across all analogs .
Key Research Findings
- Synthetic Challenges: Bulky aryl groups (e.g., 4-phenoxy-phenyl in 5.15) reduce yields (60%) compared to simpler benzyl derivatives (66%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
